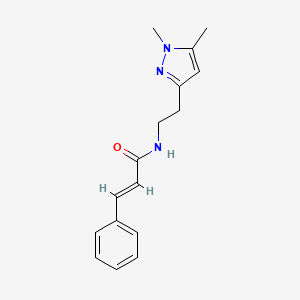

![molecular formula C16H15FN4O2S B2651074 ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate CAS No. 893911-07-4](/img/structure/B2651074.png)

ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their neuroprotective and anti-neuroinflammatory properties . They have been found to exhibit promising activity in these areas, with some compounds showing significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Synthesis Analysis

The synthesis of such compounds involves a series of steps, including the design and characterization of the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The specific synthesis process for “this compound” is not detailed in the available literature.Aplicaciones Científicas De Investigación

Antimicrobial Applications

Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate and its derivatives have been studied for their antimicrobial properties. Research indicates these compounds have shown significant activity against both bacterial and fungal pathogens. For instance, pyrazolo[3,4-d]pyrimidin derivatives, synthesized from ethyl 2-cyano-3,3-bis(methylthio)prop-2-enoate, have been reported to exhibit notable antimicrobial activities (Khobragade et al., 2010). Furthermore, the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed for use as antibacterial agents, involved the reaction of a precursor with active methylene compounds producing derivatives that exhibited high antibacterial activities (Azab et al., 2013).

Enzyme Reactivity Enhancement

A study on pyrazolopyrimidinyl keto-esters and their enzymatic activity revealed that compounds such as ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and its derivatives significantly increased the reactivity of the enzyme cellobiase (Abd & Awas, 2008).

Antitumor Activities

Research on polyfunctionally substituted heterocyclic compounds derived from related precursors has shown promising antitumor activities. These compounds, involving pyrazole, pyridine, pyrimidine, and other heterocyclic rings, were screened in vitro for their antiproliferative activity against various cancer cell lines and demonstrated high inhibitory effects (Shams et al., 2010).

Agricultural Applications

Several studies have focused on the synthesis of innovative heterocycles incorporating thiadiazole moiety for use as insecticidal agents. One such study used 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, which showed significant insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Mecanismo De Acción

The mechanism of action of triazole-pyrimidine hybrids involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Direcciones Futuras

The study of triazole-pyrimidine hybrids, including “ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate”, is a promising area of research, particularly in the field of neuroprotection and anti-neuroinflammation . Future research could focus on further elucidating the mechanisms of action of these compounds, as well as exploring their potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propiedades

IUPAC Name |

ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2S/c1-3-23-16(22)10(2)24-15-13-8-20-21(14(13)18-9-19-15)12-6-4-11(17)5-7-12/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCDGZPMAOAOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine](/img/structure/B2650991.png)

![1-(3,4-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2650992.png)

![tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B2650994.png)

![1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2650999.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2651000.png)

![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2651001.png)

![Cyclohexyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2651003.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2651004.png)

![3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2651007.png)

![benzo[d]thiazol-6-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2651009.png)